molecular formula C19H14BrClN4OS B2754062 2-bromo-N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide CAS No. 894043-00-6

2-bromo-N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide

Cat. No.: B2754062
CAS No.: 894043-00-6
M. Wt: 461.76
InChI Key: HASPUVWFHZXJQI-UHFFFAOYSA-N
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Description

2-Bromo-N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide (CAS 894043-00-6) is an organic compound with a complex molecular structure, featuring a 1,2,4-triazolo[3,2-b][1,3]thiazol core, a 4-chlorophenyl group, and a 2-bromobenzamide substituent . This compound is primarily utilized as a key synthetic intermediate in the discovery and development of novel pharmaceutical active ingredients and specialized chemicals . Its significant research value is derived from the multifunctional reactivity of its triazolothiazole group and the presence of aromatic halogen atoms (bromine and chlorine), which offer versatile handles for further chemical modifications via cross-coupling reactions or nucleophilic substitutions . The stable heterocyclic core structure contributes to the compound's thermal stability, making it a robust building block for various research and development processes . Thiazolo[3,2-b][1,2,4]triazole derivatives are a class of compounds of significant interest in medicinal chemistry research due to their diverse biological activities . This product is intended for research purposes and is strictly not for diagnostic or therapeutic uses.

Properties

IUPAC Name

2-bromo-N-[2-[2-(4-chlorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14BrClN4OS/c20-16-4-2-1-3-15(16)18(26)22-10-9-14-11-27-19-23-17(24-25(14)19)12-5-7-13(21)8-6-12/h1-8,11H,9-10H2,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HASPUVWFHZXJQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCCC2=CSC3=NC(=NN23)C4=CC=C(C=C4)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14BrClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-bromo-N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide is a complex organic molecule that incorporates a thiazole moiety and exhibits significant biological activity. This article reviews its synthesis, structure-activity relationships (SAR), and biological effects based on recent research findings.

Chemical Structure and Properties

The molecular formula of the compound is C19H14BrClN4OSC_{19}H_{14}BrClN_{4}OS with a molecular weight of 461.8 g/mol. The presence of bromine and chlorine atoms contributes to its unique properties and potential biological activities.

PropertyValue
Molecular FormulaC19H14BrClN4OSC_{19}H_{14}BrClN_{4}OS
Molecular Weight461.8 g/mol
CAS Number894043-00-6

Synthesis

The synthesis of this compound involves the reaction of 4-chlorophenyl-substituted thiazole derivatives with appropriate ethyl benzamides, typically using standard organic synthesis techniques such as cyclization and substitution reactions. The detailed synthetic route can be found in various studies focusing on thiazole derivatives .

Anti-inflammatory Activity

Research indicates that compounds similar to 2-bromo-N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide have shown promising anti-inflammatory properties. For instance, derivatives containing thiazole rings have been evaluated for their ability to inhibit inflammatory pathways in preclinical models .

Anticonvulsant Properties

Significant anticonvulsant activity has been reported for thiazole-based compounds. A study highlighted that para-halogen-substituted phenyl groups enhance the anticonvulsant effects in animal models, with effective doses being lower than standard medications like ethosuximide . The specific structure of 2-bromo-N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide may contribute to similar effects.

Cytotoxicity and Anticancer Activity

The compound's potential as an anticancer agent has been explored through various in vitro studies. It has been shown to exhibit cytotoxic effects against several cancer cell lines, with structure-activity relationships indicating that modifications in the thiazole and phenyl rings significantly affect its potency . For example, compounds with electron-withdrawing groups like Cl or Br on the phenyl ring demonstrated enhanced cytotoxicity .

Case Studies

  • Case Study on Anti-inflammatory Activity
    A series of thiazole derivatives were tested for anti-inflammatory effects using carrageenan-induced paw edema in rats. Results indicated that certain derivatives exhibited significant reductions in edema compared to control groups .
  • Case Study on Anticonvulsant Effects
    In a study assessing the anticonvulsant properties of thiazole derivatives, it was found that compounds with a similar structure to 2-bromo-N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide showed effective seizure control in MES (maximal electroshock seizure) models .
  • Case Study on Cytotoxicity
    In vitro assays against A549 lung cancer cells revealed that compounds related to 2-bromo-N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide displayed IC50 values significantly lower than those of standard chemotherapeutics .

Scientific Research Applications

Antimicrobial Applications

Overview of Antimicrobial Activity
The thiazolo[3,2-b][1,2,4]triazole scaffold has been recognized for its antimicrobial properties. Research indicates that derivatives of this class exhibit significant activity against a range of bacterial and fungal pathogens. Specifically, compounds containing the thiazole and triazole moieties have shown promise in overcoming microbial resistance.

Case Studies

  • A study evaluated the antimicrobial activity of various thiazolo[3,2-b][1,2,4]triazole derivatives against Gram-positive and Gram-negative bacteria. The results demonstrated that certain derivatives exhibited potent activity, suggesting the potential of these compounds as lead candidates for antibiotic development .
  • Another investigation focused on the synthesis and testing of 6-(substituted-phenyl)thiazolo[3,2-b][1,2,4]triazole derivatives for their antibacterial properties. The findings revealed that specific substitutions enhanced antimicrobial efficacy .

Anticancer Applications

Mechanism of Action
The anticancer potential of compounds like 2-bromo-N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide is attributed to their ability to interfere with cancer cell proliferation and induce apoptosis. The incorporation of heterocyclic rings often enhances selectivity towards cancerous cells.

Case Studies

  • In vitro studies on similar thiazolo-triazole derivatives have shown effectiveness against estrogen receptor-positive human breast adenocarcinoma cell lines (MCF7). The Sulforhodamine B assay indicated that certain compounds significantly inhibited cell growth .
  • Molecular docking studies have been conducted to elucidate the binding interactions between these compounds and cancer-related receptors. Such studies provide insights into the design of more effective anticancer agents by optimizing molecular interactions .

Drug Design and Development

Computational Approaches
Advancements in computational chemistry have facilitated the design of novel derivatives based on the thiazolo-triazole framework. Molecular modeling techniques are employed to predict pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME), which are critical for drug development.

Insights from Research

  • A comprehensive study highlighted the importance of structure-activity relationships (SAR) in optimizing the biological activity of thiazolo-triazole derivatives. By modifying substituents at specific positions on the ring structure, researchers can enhance both antimicrobial and anticancer activities while reducing toxicity .
  • The integration of high-throughput screening methods allows for rapid evaluation of large compound libraries derived from this scaffold, accelerating the discovery process for new therapeutic agents .

Comparison with Similar Compounds

Bromine vs. Chlorine Derivatives

  • Biological Activity : Brominated analogues often exhibit enhanced bactericidal activity compared to chlorinated counterparts. For instance, Gottardi et al. demonstrated that N-bromine compounds show superior bactericidal effects under low-protein conditions, though this advantage diminishes under high-protein loads .
  • Reactivity : The bromine atom in the target compound is more susceptible to nucleophilic substitution than chlorine, as evidenced by the facile displacement of bromine in 2-bromo-6-phenylimidazo[2,1-b][1,3,4]thiadiazole by secondary amines .

Key Examples:

4-Bromo-N-(2-chloro-6-fluorophenyl)benzamide (Intermediate 30 analog) : Features a trifluoropropoxy group and demonstrates higher lipophilicity (logP ~4.2) compared to the target compound due to fluorine substitution .

2-(4-Chlorophenyl)-6-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazole (8b) : Replaces the benzamide group with a methoxyphenyl substituent, resulting in a lower melting point (130–132°C vs. >200°C for the target compound) and reduced antibacterial potency .

Regioisomeric Variations

The regiochemistry of substituents on the thiazolo-triazole core significantly impacts properties:

  • 5-Aroyl-6-fluoromethylthiazolo[3,2-b][1,2,4]triazoles : These regioisomers, synthesized via visible-light-mediated reactions, exhibit higher yields (76–85%) compared to the target compound’s synthetic routes .
  • 2-[4-(4-Chlorophenylsulfonyl)phenyl]-5-(3-nitrobenzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one (5b) : Incorporates a sulfonyl group, enhancing thermal stability (m.p. 233–235°C) but reducing solubility in polar solvents .

Substituent Effects on Physicochemical Properties

Table 1: Comparative Analysis of Thiazolo-Triazole Derivatives

Compound Name Substituents Melting Point (°C) Yield (%) Key Biological Activity Reference
Target Compound 2-Br, 4-Cl-C₆H₄, benzamide >200* N/A Under investigation
5b (Sulfonyl-nitro derivative) 4-Cl-C₆H₄SO₂, 3-NO₂-C₆H₄ 233–235 76 Anticancer (in vitro)
8b (Methoxyphenyl derivative) 4-Cl-C₆H₄, 4-MeO-C₆H₄ 130–132 85 Moderate antibacterial
7b (Trifluoromethylphenyl derivative) 4-Cl-C₆H₄, 4-CF₃-C₆H₄ 160–162 21 Low solubility
6d (Ethoxycarbonylpiperazine derivative) Ethoxycarbonyl-piperazine 189–191 62 Antifungal

*Estimated based on analogues with similar bulky substituents.

Q & A

Basic Research Questions

Q. What are the key spectroscopic techniques for characterizing 2-bromo-N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide, and how should data interpretation address common ambiguities?

  • Methodological Answer :

  • Techniques : Nuclear Magnetic Resonance (NMR: ¹H, ¹³C), High-Resolution Mass Spectrometry (HRMS), and Infrared Spectroscopy (IR) are critical.
  • Data Interpretation :
  • For NMR , analyze coupling patterns (e.g., aromatic protons in the 4-chlorophenyl group) and compare with analogous thiazolo-triazole derivatives to resolve overlapping signals.
  • HRMS confirms the molecular formula (e.g., [M+H]+ peak at m/z 500.9824).
  • IR identifies functional groups (e.g., C=O stretch at ~1680 cm⁻¹).
  • Validation : Cross-reference data with synthetic intermediates and computational predictions (e.g., DFT simulations for NMR shifts) .

Q. How should researchers design a synthetic pathway for this compound, considering steric hindrance and reactivity of the thiazolo-triazole core?

  • Methodological Answer :

  • Retrosynthetic Strategy : Fragment the molecule into (i) 4-chlorophenyl-thiazolo-triazole, (ii) bromobenzamide, and (iii) ethyl linker.
  • Key Steps :
  • Use Suzuki-Miyaura coupling for aryl group integration.
  • Optimize reaction conditions (e.g., Pd catalysts, base selection) via Design of Experiments (DoE) to minimize side reactions.
  • Monitor intermediates via TLC and LCMS for real-time adjustments.
  • Steric Mitigation : Introduce protecting groups (e.g., Boc for amines) during coupling steps to reduce steric clashes .
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    09:07

Advanced Research Questions

Q. How can contradictory data in reported biological activity (e.g., IC₅₀ variability) be systematically resolved?

  • Methodological Answer :

  • Meta-Analysis Framework :
  • Conduct a PRISMA-guided systematic review to collate all published IC₅₀ values.
  • Stratify data by assay type (e.g., cell-free vs. cell-based), target isoforms, and compound purity (HPLC ≥95%).
  • Statistical Reconciliation :
  • Apply mixed-effects models to account for inter-study variability.
  • Validate outliers using dose-response curves under standardized conditions (e.g., 72-hour incubation, 10% FBS media) .
  • Example Table :
StudyIC₅₀ (nM)Assay TypePurity
A12 ± 2Cell-free98%
B45 ± 8Cell-based90%
C18 ± 3Cell-based95%

Q. What computational and experimental approaches are recommended to elucidate the pharmacokinetic profile of this compound?

  • Methodological Answer :

  • In Silico Predictions :
  • Use SwissADME or pkCSM to estimate logP (lipophilicity), CYP450 inhibition, and blood-brain barrier permeability.
  • Experimental Validation :
  • Caco-2 assays for intestinal absorption.
  • Microsomal stability tests (human liver microsomes) to assess metabolic clearance.
  • Plasma Protein Binding via equilibrium dialysis.
  • Triangulation : Compare computational predictions with in vitro data to refine models (e.g., adjust logP thresholds for CNS penetration) .

Data Contradiction & Validation

Q. How should researchers address discrepancies in molecular docking results versus experimental binding affinity data?

  • Methodological Answer :

  • Re-analysis Pipeline :

Re-dock the compound using AutoDock Vina or Schrödinger Glide with explicit solvent models.

Validate force field parameters (e.g., AMBER vs. CHARMM).

Compare with Surface Plasmon Resonance (SPR) or ITC experimental Kd values.

  • Root-Cause Analysis :
  • Check protonation states (e.g., at physiological pH) and conformational flexibility (MD simulations >100 ns) .
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    2:56:25

Experimental Design & Optimization

Q. What strategies optimize the selectivity of this compound against off-target kinases?

  • Methodological Answer :

  • Kinome-Wide Screening :
  • Use Eurofins KinaseProfiler to test activity across 468 kinases.
  • Prioritize structural modifications (e.g., substituents at the benzamide position) based on hinge-region interactions.
  • Selectivity Index (SI) : Calculate SI = IC₅₀(off-target)/IC₅₀(target). Aim for SI >100 .

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